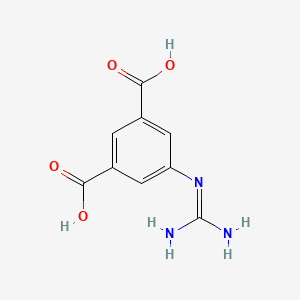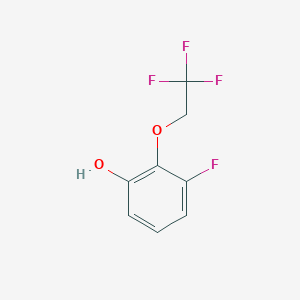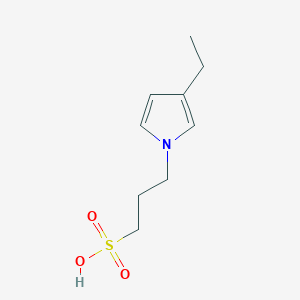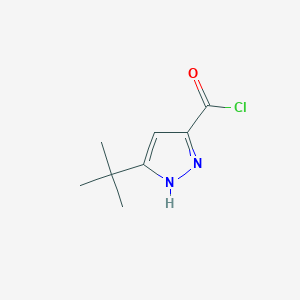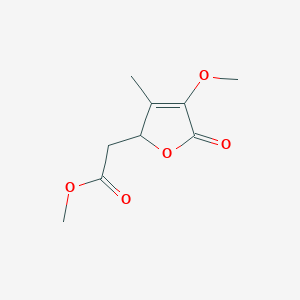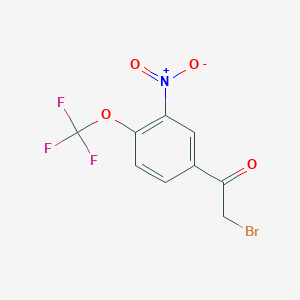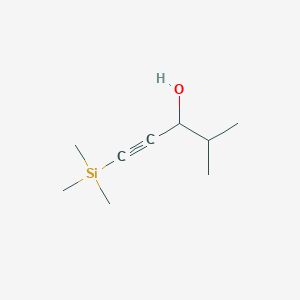
1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- is an organic compound with the molecular formula C9H18OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a pentyn-3-ol backbone. It is a versatile compound used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1-pentyn-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: In industrial settings, the production of 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as halides (e.g., NaBr) or alkoxides (e.g., NaOCH3) are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group enhances the compound’s reactivity and stability, allowing it to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- can be compared with other similar compounds such as:
3-Methyl-1-pentyn-3-ol: Similar structure but lacks the trimethylsilyl group, making it less reactive in certain reactions.
4-Methyl-1-pentyn-3-ol: Similar backbone but without the trimethylsilyl group, resulting in different chemical properties.
4-Pentyn-1-ol: Another related compound with different functional groups, leading to varied reactivity and applications.
The uniqueness of 1-Pentyn-3-ol, 4-methyl-1-(trimethylsilyl)- lies in its trimethylsilyl group, which imparts enhanced stability and reactivity, making it a valuable compound in organic synthesis and various scientific applications.
Propiedades
Número CAS |
61077-67-6 |
|---|---|
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
4-methyl-1-trimethylsilylpent-1-yn-3-ol |
InChI |
InChI=1S/C9H18OSi/c1-8(2)9(10)6-7-11(3,4)5/h8-10H,1-5H3 |
Clave InChI |
SYWBZNVKDLNSGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C#C[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
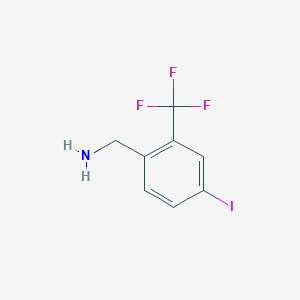
![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
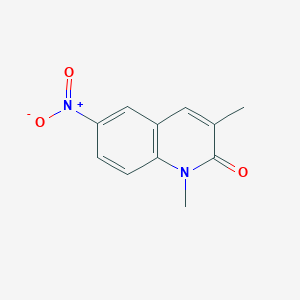
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)

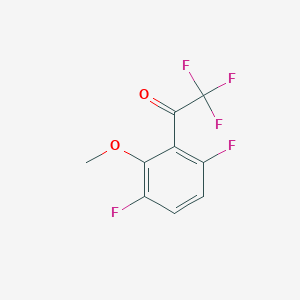
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
